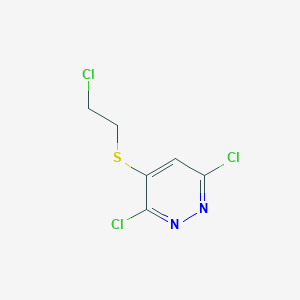![molecular formula C31H17F3N2O4 B13094295 6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl and quinoline groups. The synthetic route typically starts with the preparation of the isobenzofuran and xanthen intermediates, followed by their cyclization to form the spiro structure. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the quinoline group is added via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spiro structure and trifluoromethyl group contribute to its binding affinity and specificity, while the quinoline group can interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide is unique due to its combination of a spiro structure, trifluoromethyl group, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and functional diversity set it apart from other similar compounds, providing opportunities for novel research and development.
Properties
Molecular Formula |
C31H17F3N2O4 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
6-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C31H17F3N2O4/c32-31(33,34)22-15-24(28(35)37)36-23-13-12-16(14-18(22)23)17-6-5-9-21-27(17)29(38)40-30(21)19-7-1-3-10-25(19)39-26-11-4-2-8-20(26)30/h1-15H,(H2,35,37) |
InChI Key |
MSIPIYVAQSEZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)

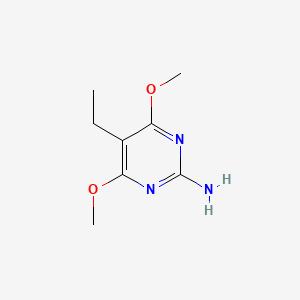
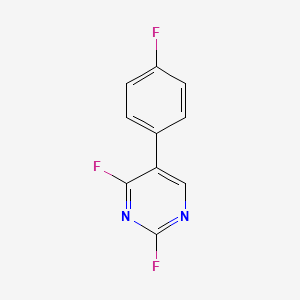
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
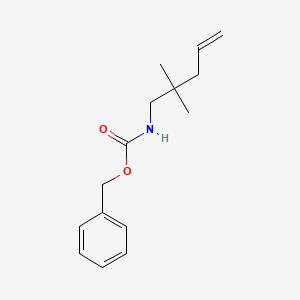
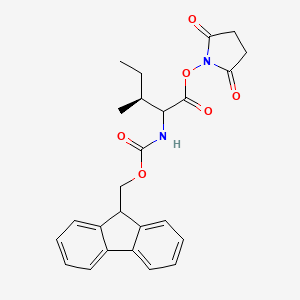
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

